molecular formula C18H16O6 B191434 7-Hydroxy-2',4',5'-trimethoxyisoflavone CAS No. 29096-94-4

7-Hydroxy-2',4',5'-trimethoxyisoflavone

Cat. No. B191434
CAS RN: 29096-94-4
M. Wt: 328.3 g/mol
InChI Key: IXZYJZHCXHSCDY-UHFFFAOYSA-N
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Description

7-Hydroxy-2',4',5'-trimethoxyisoflavone, also known as 7,2',4',5'-tetramethoxyisoflavone (TMF), is a naturally occurring isoflavone found in various plants, such as the Brazilian red propolis, soybeans, and peanuts. It has gained attention in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Antiurolithiatic and Diuretic Activity

7-Hydroxy-2',4',5'-trimethoxyisoflavone has demonstrated significant potential in medical applications, particularly in the treatment of urinary stones. A study conducted on rats revealed that this compound significantly reduced the size of urinary stones and increased urine volume, indicating its antiurolithiatic and diuretic activities (Pérez G. et al., 2000).

Role in Chemical Synthesis

This isoflavone also plays a vital role in chemical synthesis. It is used in the synthesis of various complex compounds, such as 3-Hydroxy-8,9-dimethoxypterocarpan, highlighting its importance in the field of organic chemistry and drug development (Fukui, K. et al., 1969).

Discovery in Natural Products

Natural products research has identified 7-Hydroxy-2',4',5'-trimethoxyisoflavone in various plants, contributing to the understanding of plant biochemistry and potential therapeutic uses. For instance, it was isolated from Ficus lyrata, providing insight into the chemical composition of this plant (Basudan, O. et al., 2005).

Biotransformation Studies

Biotransformation studies have shown that 7-Hydroxy-2',4',5'-trimethoxyisoflavone can be metabolized by larvae of the common cutworm (Spodoptera litura), providing valuable information on the metabolic pathways of isoflavones in insects (Takahashi, K. et al., 2006).

Metabolism and Pharmacokinetics

Further research into the metabolism of related compounds, like 5,7,3',4'-tetramethoxyflavone, has been conducted to understand how these substances are processed in the body, which is crucial for developing pharmacokinetic profiles and potential therapeutic applications (Lu, W.-C. et al., 2012).

Cytotoxic Properties

Studies on cytotoxic properties of related flavonoids have been conducted, which can lead to potential applications in cancer therapy. For example, research on Eysenhardtia polystachya, which contains this isoflavone, has revealed cytotoxic activity against certain cell lines (Alvarez, L. et al., 1998).

properties

CAS RN

29096-94-4

Product Name

7-Hydroxy-2',4',5'-trimethoxyisoflavone

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-hydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-14-8-17(23-3)16(22-2)7-12(14)13-9-24-15-6-10(19)4-5-11(15)18(13)20/h4-9,19H,1-3H3

InChI Key

IXZYJZHCXHSCDY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC

synonyms

7-Hydroxy-3-(2,4,5-trimethoxyphenyl)chromone;  7-Hydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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